Product packaging for Levcycloserine(Cat. No.:CAS No. 339-72-0)

Levcycloserine

Cat. No.: B1674937
CAS No.: 339-72-0
M. Wt: 102.09 g/mol
InChI Key: DYDCUQKUCUHJBH-REOHCLBHSA-N
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Description

Historical Context and Discovery of L-Cycloserine

Cycloserine, the racemic mixture containing both D- and L-forms, was first discovered in 1954, isolated from Streptomyces species wikipedia.org. Workers at Merck isolated a compound they termed oxamycin from a Streptomyces species, while a team at Eli Lilly isolated the same compound from Streptomyces orchidaceus strains wikipedia.org. Initial synthetic approaches to cycloserine were published in the mid-1950s wikipedia.org. The biosynthesis of cycloserine involves a ten-gene cluster, converting L-serine and L-arginine to O-ureido-L-serine, which is then converted to O-ureido-D-serine before cyclization to the final compound wikipedia.org. While the D-enantiomer quickly found application as an antibiotic, academic interest in the L-enantiomer, L-cycloserine, centers on its unique biological activities and its role as a research tool.

Current Academic Significance of L-Cycloserine Research

Current academic research on L-cycloserine highlights its significance as an inhibitor of specific enzymatic pathways, distinct from the primary targets of D-cycloserine. While D-cycloserine is known to inhibit bacterial cell wall synthesis by interfering with alanine (B10760859) racemase and D-alanine-D-alanine ligase, L-cycloserine demonstrates potent inhibitory effects on other enzymes. researchgate.net. For instance, L-cycloserine has been shown to be a more potent inhibitor of Mycobacterium tuberculosis branched-chain aminotransferase (MtIlvE) compared to D-cycloserine researchgate.net. Research also explores L-cycloserine's role in inhibiting the de novo biosynthesis of ceramide by targeting serine palmitoyl (B13399708) transferase (SPT) nih.gov. This inhibitory action on ceramide synthesis has garnered significant academic interest in the context of neurodegenerative diseases and retinal degeneration nih.govresearchgate.netmdpi.comnews-medical.netnih.gov. Furthermore, L-cycloserine has been investigated for its effects on pyruvate (B1213749) metabolism and its potential as an inhibitor of aminotransferases csic.es.

Scope and Objectives of L-Cycloserine Scholarly Inquiry

The scope of scholarly inquiry into L-cycloserine is diverse, focusing on elucidating its precise molecular mechanisms and exploring its potential in various biological contexts. Objectives include understanding its specific interactions with enzymes like serine palmitoyl transferase and branched-chain aminotransferase researchgate.netnih.gov. Researchers aim to determine how L-cycloserine's inhibitory activities impact cellular processes, such as sphingolipid metabolism and amino acid pathways nih.govcsic.es. Studies also investigate its effects in in vitro and in vivo models of diseases where these pathways are implicated, such as retinal degeneration and neuroblastoma nih.govresearchgate.netmdpi.comnews-medical.netnih.govnih.gov. The objective is to leverage L-cycloserine as a tool to probe biological functions and assess its potential as a therapeutic lead compound, independent of the established uses of D-cycloserine.

Academic research has yielded detailed findings regarding L-cycloserine's effects. For example, studies using photoreceptor-derived cells demonstrated that L-cycloserine treatment significantly decreases bioactive ceramide and associated sphingolipids, providing protection against oxidative stress nih.gov. In vivo studies in mice models of light-induced retinal degeneration have shown that L-cycloserine can prevent photoreceptor cell death mdpi.comnih.gov.

The following table summarizes some key research findings related to L-cycloserine's inhibitory activities:

Target Enzyme / PathwayObserved Effect of L-Cycloserine InhibitionResearch Context
Serine Palmitoyl Transferase (SPT)Decreased de novo ceramide biosynthesisOxidative stress in photoreceptor cells, Retinal degeneration models nih.govmdpi.comnih.gov
M. tuberculosis Branched-Chain Aminotransferase (MtIlvE)Inhibition of enzyme activity (more potent than D-cycloserine)Mycobacterium tuberculosis research researchgate.net
AminotransferasesInhibition of enzyme activityGeneral metabolic studies csic.es
Pyruvate MetabolismDecreased pyruvate concentrations, decarboxylating action on pyruvateCellular metabolic studies csic.es
Ganglioside Expression (GD2 and GM2)Suppression of expression, associated with cytotoxic effects on tumor cellsNeuroblastoma and medulloblastoma cells nih.gov

These detailed research findings underscore the academic significance of L-cycloserine as a probe for studying specific biochemical pathways and its potential in the investigation of various disease mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6N2O2 B1674937 Levcycloserine CAS No. 339-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-amino-1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDCUQKUCUHJBH-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017231
Record name L-4-Aminoisoxazolidin-3-one
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Molecular Weight

102.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500488
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339-72-0
Record name L-Cycloserine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levcycloserine [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-4-Aminoisoxazolidin-3-one
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Record name L-4-aminoisoxazolidin-3-one
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Record name LEVCYCLOSERINE
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Ii. Molecular Mechanisms of Action of L Cycloserine

L-Cycloserine as a Pyridoxal (B1214274) 5'-Phosphate (PLP)-Dependent Enzyme Inhibitor

L-Cycloserine acts as an inhibitor of several pyridoxal 5'-phosphate (PLP)-dependent enzymes nih.gov. PLP is a crucial cofactor involved in various metabolic processes in both prokaryotes and eukaryotes researchgate.net. The inhibitory action of cycloserine on PLP-dependent enzymes contributes to its biological effects nih.govresearchgate.net. Studies have shown that both enantiomers of cycloserine can inactivate PLP-dependent enzymes, often by forming a stable adduct with the PLP cofactor at the enzyme's active site nih.govnih.gov. This interaction typically results in a pyridoxamine (B1203002) 5'-phosphate (PMP)-3-hydroxyisoxazole adduct nih.govnih.gov.

Inhibition of Alanine (B10760859) Racemase (Alr) by L-Cycloserine

Alanine racemase (Alr) is a PLP-dependent enzyme that catalyzes the reversible conversion of L-alanine to D-alanine wikipedia.orgnih.gov. D-alanine is an essential precursor for bacterial cell wall peptidoglycan synthesis patsnap.comfishersci.ca. L-Cycloserine inhibits Alr, thereby disrupting the production of D-alanine patsnap.com.

Structural Analogy to D-Alanine in Alr Inhibition

L-Cycloserine is a structural analog of D-alanine wikipedia.orgpatsnap.com. This structural similarity allows it to bind to the active site of Alr, competing with the natural substrate, L-alanine researchgate.netresearchgate.net. The inhibition of Alr by cycloserine involves a mechanism-based irreversible route, where it binds to the PLP cofactor, forming a stable adduct researchgate.netrcsb.orgresearchgate.net. This adduct formation has been observed in crystal structures of Alr inhibited by cycloserine rcsb.org.

Impact on D-Alanine Biosynthesis

By inhibiting Alr, L-cycloserine prevents the formation of D-alanine from L-alanine patsnap.com. This disruption in D-alanine biosynthesis directly impacts the subsequent steps of peptidoglycan synthesis, as D-alanine is a necessary building block patsnap.comfishersci.ca. The reduced availability of D-alanine compromises the integrity of the bacterial cell wall, ultimately leading to cell lysis and death cymitquimica.compatsnap.com.

Inhibition of D-Alanine:D-Alanine Ligase (Ddl) by L-Cycloserine

D-Alanine:D-Alanine ligase (Ddl) is another crucial enzyme in the cytosolic stages of peptidoglycan synthesis wikipedia.orgresearchgate.net. It catalyzes the ATP-dependent formation of the D-alanine-D-alanine dipeptide bond, joining two D-alanine residues wikipedia.orgresearchgate.net. This dipeptide is essential for the formation of the pentapeptide side chain in peptidoglycan researchgate.netnih.gov.

Disruption of Pentapeptide Formation in Bacterial Cell Wall Synthesis

L-Cycloserine inhibits Ddl by competing with D-alanine asm.org. By blocking Ddl, L-cycloserine prevents the formation of the D-alanine-D-alanine dipeptide patsnap.com. This disruption directly halts the assembly of the pentapeptide, a critical component required for the cross-linking of peptidoglycan strands and the construction of a functional bacterial cell wall nih.govosti.govsigmaaldrich.comfishersci.se. The inhibition of both Alr and Ddl by cycloserine provides a dual mechanism of action against bacterial cell wall synthesis patsnap.com.

Inhibition of Branched-Chain Aminotransferase (MtIlvE) in Mycobacterium tuberculosis by L-Cycloserine

Beyond its effects on peptidoglycan synthesis enzymes, L-cycloserine has also been shown to inhibit other PLP-dependent enzymes, including branched-chain aminotransferase (MtIlvE) in Mycobacterium tuberculosis osti.govnih.gov. MtIlvE is responsible for the final step in the biosynthesis of branched-chain amino acids (L-leucine, L-isoleucine, and L-valine) in bacteria osti.govnih.gov.

Research indicates that L-cycloserine is a more potent inhibitor of MtIlvE than D-cycloserine researchgate.netosti.govnih.gov. Studies have shown time- and concentration-dependent inactivation of MtIlvE by both isomers, with L-cycloserine exhibiting approximately 40-fold better inhibitory activity than D-cycloserine researchgate.netosti.govnih.govnih.gov. Minimum inhibitory concentration (MIC) studies further support the greater efficacy of L-cycloserine, revealing it to be a 10-fold better inhibitor of Mycobacterium tuberculosis growth compared to D-cycloserine researchgate.netosti.govnih.gov. The mechanism of inactivation of MtIlvE by cycloserine involves the formation of a covalent adduct with the PLP cofactor osti.govnih.govnih.gov. While both D- and L-cycloserine form adducts with the same mass, the kinetics of formation differ between the two isomers, suggesting a stereochemically determined structural role in the inactivation process osti.govnih.gov.

Comparative Inhibition of MtIlvE by Cycloserine Isomers

InhibitorRelative Inhibitory Activity (vs. D-cycloserine)MIC against M. tuberculosis (vs. D-cycloserine)
L-Cycloserine~40-fold better~10-fold better
D-Cycloserine1-fold (reference)1-fold (reference)

Based on research findings researchgate.netosti.govnih.govnih.gov.

Time- and Concentration-Dependent Inactivation Kinetics

L-Cycloserine has been shown to inactivate certain enzymes in a time- and concentration-dependent manner. For instance, studies on the branched-chain aminotransferase from Mycobacterium tuberculosis (MtIlvE), a PLP-dependent enzyme, demonstrated time- and concentration-dependent inactivation by both L- and D-cycloserine isomers. researchgate.netnih.govosti.gov L-Cycloserine proved to be a significantly more potent inhibitor of MtIlvE, exhibiting a 40-fold greater inhibitory effect compared to D-cycloserine. researchgate.netnih.govosti.gov Inactivation assays involving MtIlvE incubated with varying concentrations of L-cycloserine (25 μM, 50 μM, 75 μM, and 100 μM) showed a decrease in remaining enzyme activity over a 60-minute period. nih.gov

While D-cycloserine is known to inhibit D-alanine:D-alanine ligase (Ddl) in a time-dependent fashion in some species, the interaction with Mycobacterium tuberculosis Ddl (MtDdl) shows slow-onset inhibition kinetics. acs.orgacs.org L-Cycloserine's effect on Ddl is less characterized in the provided sources, with one study noting that D-alanine:D-alanine ligase is not inhibited by L-cycloserine in the context of explaining the effects of D-cycloserine on M. tuberculosis growth. nih.gov

Alanine racemase (Alr), another target, is also subject to time-dependent inactivation by cycloserine. acs.org Studies on E. coli Alr showed that L-cycloserine is an effective competitive inhibitor. tandfonline.comnih.gov The inactivation of E. coli Alr by β-chloro-L-alanine, a related compound, also exhibits time-dependent loss of activity. tandfonline.com

Stereochemical Basis for Differential Inhibition Kinetics of Enantiomers

The stereochemistry of cycloserine enantiomers plays a crucial role in their differential inhibition kinetics against various enzymes. For Mycobacterium tuberculosis branched-chain aminotransferase (MtIlvE), L-cycloserine is a significantly better inhibitor than D-cycloserine, binding more tightly and inhibiting more rapidly. nih.gov The kinetics of adduct formation with PLP also differ, with D-cycloserine adduct formation following a single exponential, while L-cycloserine adduct formation occurs in two steps. osti.gov This suggests a stereochemically determined structural basis for the differing inactivation kinetics. osti.gov

In the case of alanine racemase, while D-cycloserine is a known inhibitor, the effectiveness of L-cycloserine varies depending on the source of the enzyme. Early studies suggested that L-cycloserine was inefficient at inhibiting Staphylococcus aureus Alr due to conformational requirements for binding at the substrate site. tandfonline.comacs.org However, L-cycloserine was found to be an effective competitive inhibitor of E. coli Alr. tandfonline.comnih.gov Kinetic studies on E. coli Alr revealed competitive inhibition by both D- and L-cycloserine, with different inhibition constants (Ki). nih.govtandfonline.com The Ki for D-cycloserine was 6.5 x 10-4 M, and for L-cycloserine, it was 2.1 x 10-3 M. nih.govtandfonline.com

For serine palmitoyl (B13399708) transferase (SPT), L-cycloserine is reported to be a highly effective inhibitor, exhibiting significantly greater potency compared to its enantiomer, D-cycloserine. mdpi.comresearchgate.netcaymanchem.com Some sources indicate L-cycloserine is 100 times more potent than D-cycloserine in inhibiting bacterial SPT activity. caymanchem.combertin-bioreagent.com Both enantiomers are considered irreversible inhibitors of SPT, but with differing potencies. researchgate.netrsc.org

Structural Analysis of L-Cycloserine-PLP Adduct Formation

Inhibition by cycloserine often involves the formation of a stable adduct with the pyridoxal 5′-phosphate (PLP) cofactor at the enzyme's active site. nih.govacs.org For many PLP-dependent enzymes, both cycloserine enantiomers form a stable 3-hydroxyisoxazole/pyridoxamine 5'-phosphate (PMP) adduct where the cycloserine ring remains intact. nih.gov

However, a novel mechanism has been described for the inactivation of serine palmitoyl transferase (SPT) by cycloserine. nih.gov This mechanism involves transamination to form free pyridoxamine 5'-phosphate (PMP) and β-aminooxyacetaldehyde, which remain bound at the active site. nih.gov This is suggested to occur via ring opening of the cycloserine ring followed by decarboxylation. nih.gov

Structural studies of alanine racemase from Streptomyces coelicolor in complex with D-cycloserine show the inhibitor's amino group replacing the active site lysine (B10760008) in forming a covalent bond with the PLP. biorxiv.org The isoxazole (B147169) ring atoms form hydrogen bonds with specific residues and a water molecule, while the hydroxyl group interacts with other residues. biorxiv.org The catalytic tyrosine is also in proximity to the amino group of D-cycloserine. biorxiv.org Crystal structures of Streptomyces lavendulae Alr with cycloserine enantiomers suggest a slow conversion to a pyridoxal derivative bound to PLP, which inhibits the enzyme noncompetitively and takes an asymmetric structure. rcsb.orgresearchgate.net

For Mycobacterium tuberculosis branched-chain aminotransferase (MtIlvE), mass spectrometry analysis indicates that both D- and L-cycloserine form covalent complexes with PMP that have the same mass, suggesting they likely form the same aromatized, isoxazole product. nih.govosti.gov

Inhibition of Serine Palmitoyl Transferase (SPT) by L-Cycloserine

L-Cycloserine is recognized as a potent inhibitor of serine palmitoyl transferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. mdpi.comresearchgate.netcaymanchem.combertin-bioreagent.comrsc.orgnih.govcaymanchem.comasm.orgaacrjournals.orgplos.orgresearchgate.netnih.gov This inhibition is a key mechanism by which L-cycloserine impacts cellular lipid metabolism.

Downregulation of Sphingolipid Biosynthesis

By inhibiting SPT, L-cycloserine effectively downregulates the de novo biosynthesis of sphingolipids. researchgate.netnih.govtandfonline.combertin-bioreagent.comaacrjournals.org This initial step catalyzed by SPT, the condensation of L-serine with palmitoyl-CoA to form 3-ketosphinganine, is crucial for the entire pathway. rsc.orgnih.govplos.org Studies have shown that L-cycloserine treatment leads to a significant reduction in bioactive ceramide and associated sphingolipids. mdpi.comnih.gov This inhibition of de novo ceramide synthesis has been explored in various investigations. mdpi.comresearchgate.net

Impact on Ceramide Biosynthesis and Accumulation

The inhibition of SPT by L-cycloserine directly impacts ceramide biosynthesis and can lead to decreased ceramide levels. mdpi.comresearchgate.netnih.govacs.orgaacrjournals.org Ceramide is a central molecule in sphingolipid metabolism and structure, and its accumulation can have significant cellular effects. plos.org L-Cycloserine has been shown to reduce cellular de novo ceramide synthesis in various cell models. aacrjournals.orgnih.gov For example, in neuroblastoma cells, L-cycloserine treatment reduced de novo ceramide production and blocked ceramide formation induced by other agents. aacrjournals.org In aged cultured neurons, L-cycloserine treatment resulted in a significant reduction in total ceramides (B1148491) and sphinganine. nih.gov This reduction in ceramide levels through SPT inhibition is considered a protective mechanism in certain contexts, such as preventing oxidative stress-induced cell death in photoreceptor-derived cells. mdpi.comnih.gov

Comparison of L-Cycloserine and D-Cycloserine Potency in SPT Inhibition

L-Cycloserine demonstrates significantly higher potency in inhibiting SPT compared to D-cycloserine. researchgate.nettandfonline.comcaymanchem.combertin-bioreagent.comaacrjournals.org L-Cycloserine is reported to be a highly effective SPT inhibitor, exhibiting a 100-fold greater inhibition of bacterial SPT activity than D-cycloserine. caymanchem.combertin-bioreagent.com While both are considered irreversible inhibitors of SPT, L-cycloserine shows much higher potency. researchgate.net This differential potency highlights the stereochemical preference of SPT for L-cycloserine as an inhibitor.

CompoundTarget EnzymeInhibition TypeRelative Potency (vs. Enantiomer)Ki (E. coli Alr) nih.govtandfonline.com
L-CycloserineSerine Palmitoyl TransferaseIrreversible~100x greater than D-cycloserine caymanchem.combertin-bioreagent.comNot applicable
D-CycloserineSerine Palmitoyl TransferaseIrreversibleLess potent than L-cycloserine researchgate.netcaymanchem.combertin-bioreagent.comNot applicable
L-CycloserineAlanine Racemase (E. coli)CompetitiveLess potent than D-cycloserine nih.govtandfonline.com2.1 x 10-3 M nih.govtandfonline.com
D-CycloserineAlanine Racemase (E. coli)CompetitiveMore potent than L-cycloserine nih.govtandfonline.com6.5 x 10-4 M nih.govtandfonline.com
L-CycloserineBranched-chain aminotransferase (M. tuberculosis)Time- and concentration-dependent inactivation40x better than D-cycloserine researchgate.netnih.govosti.govNot applicable
D-CycloserineBranched-chain aminotransferase (M. tuberculosis)Time- and concentration-dependent inactivationLess potent than L-cycloserine researchgate.netnih.govosti.govNot applicable

Inhibition of Gamma-Aminobutyric Acid (GABA) Transaminase (GABA-T) by L-Cycloserine

L-Cycloserine is known to inhibit the enzyme gamma-aminobutyric acid (GABA) transaminase (GABA-T) medchemexpress.comnih.govcdnsciencepub.comcymitquimica.com. GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the catabolism of GABA, the primary inhibitory neurotransmitter in the central nervous system. acs.org The inhibition of GABA-T by L-cycloserine is time-dependent and appears to involve the binding of L-cycloserine to the enzyme. acs.org In vitro studies have shown L-cycloserine to be a potent inhibitor of brain GABA-T activity, exhibiting competitive inhibition with respect to GABA. nih.govcdnsciencepub.com The inhibition constant (Ki) for L-cycloserine against brain GABA-T has been reported as 3.1 x 10-5 M. nih.govcdnsciencepub.com

Elevation of GABA Levels in Brain

A direct consequence of L-cycloserine inhibiting GABA-T is the elevation of GABA levels in the brain. nih.govcdnsciencepub.comcymitquimica.comnih.gov Studies in mice have demonstrated that administration of L-cycloserine leads to a dramatic decrease in GABA-T activity in the brain, resulting in an increase in brain GABA content. nih.govcdnsciencepub.comnih.gov The elevation in GABA levels is dose-dependent and reaches a peak several hours after administration, remaining noticeable for an extended period. nih.govcdnsciencepub.comnih.gov For instance, a dose of 30 mg/kg in mice elevated brain GABA levels almost fourfold. nih.gov This increase in inhibitory neurotransmitter concentration is thought to contribute to some of the observed pharmacological effects of L-cycloserine. nih.gov

Pyruvate (B1213749) Decarboxylating Action of L-Cycloserine

Beyond its effects on transaminases, L-cycloserine has also been shown to influence cellular pyruvate metabolism through a decarboxylating action. nih.govcsic.es Evidence suggests that L-cycloserine acts as a potent inhibitor of cellular pyruvate metabolism. nih.govcsic.es

Irreversible Removal of Pyruvate

L-Cycloserine induces an almost instantaneous and dose-dependent decrease in pyruvate concentrations. nih.govcsic.es Nuclear magnetic resonance (NMR) studies have provided clear evidence that this irreversible removal of pyruvate is directly caused by the decarboxylating action of L-cycloserine itself. nih.govcsic.es This process does not appear to involve any detectable chemical transformation of L-cycloserine. nih.govcsic.es

Formation of Acetate

The disappearance of pyruvate induced by L-cycloserine can be stoichiometrically accounted for by the formation of acetate. nih.govcsic.es This indicates that the decarboxylation of pyruvate catalyzed by L-cycloserine results in the production of acetate. nih.govcsic.es

Implications for Gluconeogenesis Inhibition

The pyruvate decarboxylating action of L-cycloserine has significant implications for metabolic processes, particularly gluconeogenesis. Gluconeogenesis is the metabolic pathway that generates glucose from non-carbohydrate substrates, including pyruvate. pnas.org The ability of L-cycloserine to reduce pyruvate availability through decarboxylation provides a potential explanation for its inhibitory effect on gluconeogenesis from precursors like lactate. nih.govcsic.es This mechanism suggests that the inhibition of gluconeogenesis might be explained solely on the basis of reduced pyruvate availability, without necessarily requiring transaminase inhibition. nih.govcsic.es Studies have shown that L-cycloserine can effectively prevent the conversion of pyruvate into glucose. csic.escore.ac.uk For example, L-cycloserine inhibited gluconeogenesis from pyruvate in isolated eel liver cells. core.ac.uk

Broader Enzyme Inhibition Spectrum of L-Cycloserine

L-Cycloserine exhibits a broader spectrum of enzyme inhibition beyond GABA-T and its effect on pyruvate. It is known to inhibit various pyridoxal 5'-phosphate-dependent enzymes. researchgate.net L-Cycloserine has been shown to inhibit several amino acid transaminases. researchgate.netresearchgate.net In vitro studies demonstrated that L-cycloserine inhibited hepatic alanine aminotransferase, phenylalanine aminotransferase, and tyrosine aminotransferase in an irreversible and noncompetitive manner with respect to the amino acid substrate. researchgate.net In rats, L-cycloserine inhibited alanine aminotransferase and phenylalanine aminotransferase in vivo, with the inhibition of alanine aminotransferase also observed in heart, brain, and kidney. researchgate.net The long duration of this inhibition suggests irreversible enzyme inactivation. researchgate.net

L-Cycloserine is also a potent inhibitor of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid synthesis. researchgate.netcaymanchem.comfrontiersin.org L-cycloserine inhibits bacterial SPT activity and has been shown to inhibit SPT activity in mouse brain microsomes and rabbit aorta in a dose-dependent manner. caymanchem.comfrontiersin.org The inhibition of SPT by L-cycloserine is thought to involve transamination to form a pyridoxamine 5'-phosphate adduct. researchgate.net L-cycloserine is a significantly more potent inhibitor of SPT compared to D-cycloserine. caymanchem.comfrontiersin.orgresearchgate.net

Furthermore, L-cycloserine has been identified as an inhibitor of branched-chain transaminases in Mycobacterium tuberculosis. medchemexpress.comcaymanchem.com Research indicates that L-cycloserine can inactivate Mycobacterium tuberculosis branched-chain aminotransferase more rapidly and potently than D-cycloserine. caymanchem.comnih.gov

L-cycloserine has also been shown to inhibit dialkylglycine decarboxylase, with a significantly greater potency compared to the D-isomer. pdbj.org This difference in potency is attributed to the deprotonation of L-cycloserine at the C(alpha) position within the enzyme's active site. pdbj.org

Inhibition of Amino Acid Transaminases Beyond Primary Targets

While D-cycloserine is well-established for its inhibition of enzymes involved in bacterial cell wall synthesis, L-Cycloserine also demonstrates inhibitory activity against a variety of amino acid transaminases beyond these primary targets. These enzymes utilize PLP as a cofactor and are involved in the transfer of amino groups between amino acids and α-keto acids.

Studies have shown that L-Cycloserine can inhibit the branched-chain aminotransferase (MtIlvE) from Mycobacterium tuberculosis. researchgate.netnih.govosti.govacs.org This inhibition is time- and concentration-dependent, with L-Cycloserine demonstrating significantly greater inhibitory potency against MtIlvE compared to its enantiomer, D-cycloserine. nih.govosti.govacs.org Specifically, L-cycloserine was found to be a 40-fold better inhibitor of MtIlvE than D-cycloserine, and also a 10-fold better inhibitor of M. tuberculosis growth. nih.govosti.gov

L-Cycloserine has also been identified as an inhibitor of serine palmitoyltransferase (SPT), a PLP-dependent enzyme involved in the initial step of sphingolipid biosynthesis. nih.govmdpi.com Research indicates that L-Cycloserine is a highly effective SPT inhibitor, exhibiting significantly greater inhibition compared to D-cycloserine. mdpi.com This inhibition impacts ceramide biosynthesis. mdpi.com

Furthermore, L-Cycloserine has been reported to inhibit alanine aminotransferase (ALT/GPT) and aspartate aminotransferase (AST/GOT), enzymes crucial for amino acid metabolism. frontiersin.org Inhibition of ALT by L-cycloserine has shown effects on the growth of certain cancer cells in vitro and in vivo. frontiersin.org

L-Cycloserine also irreversibly inhibits GABA aminotransferase in E. coli and in the brains of various animals, leading to increased levels of gamma-aminobutyric acid (GABA). guidechem.comacs.org However, its interaction with human alanine:glyoxylate aminotransferase (AGT) has been characterized as reversible competitive inhibition, unlike its irreversible effects on many other PLP enzymes. scispace.com

Inhibition of Decarboxylases

Beyond transaminases, L-Cycloserine can also inhibit PLP-dependent decarboxylase enzymes. These enzymes catalyze the removal of a carboxyl group from an amino acid. While the search results primarily highlight its effects on transaminases and racemases, the general mechanism involving interaction with PLP suggests potential for inhibiting other PLP-dependent enzymes, including decarboxylases, as indicated in broader classifications of cycloserine's activity. researchgate.netnih.govscispace.comnih.gov Structures of LCS-inhibited forms of dialkylglycine decarboxylase have been reported, supporting this inhibitory capacity. nih.gov

Molecular Interactions and Binding Dynamics of L-Cycloserine

The inhibitory mechanisms of L-Cycloserine involve intricate molecular interactions within the active sites of target enzymes, particularly with the PLP cofactor. These interactions dictate whether the inhibition is competitive, mechanism-based, or leads to stable adduct formation.

Competitive Inhibition Mechanisms

L-Cycloserine, being a structural analog of amino acids like D-alanine and serine, can act as a competitive inhibitor by binding to the enzyme's active site and competing with the natural substrate for binding. nih.govdrugbank.com For instance, D-cycloserine, the stereoisomer, is a competitive inhibitor of alanine racemase and D-alanylalanine synthetase, interfering with bacterial cell wall synthesis. drugbank.com While L-Cycloserine's primary mode of action against some enzymes is mechanism-based, it can also exhibit competitive inhibition, as observed with human alanine:glyoxylate aminotransferase where it acts as a reversible competitive inhibitor. scispace.com Studies on alanine racemase from Escherichia coli W showed that both D- and L-cycloserine are competitive inhibitors, with L-cycloserine being an effective inhibitor. nih.gov

Suicide Substrate Mode of Action

L-Cycloserine functions as a mechanism-based inhibitor, also known as a suicide substrate, for many PLP-dependent enzymes. acs.orgresearchgate.netasm.org In this mode, L-Cycloserine is processed by the enzyme as if it were a normal substrate, undergoing initial catalytic steps. However, this processing leads to the formation of a highly reactive intermediate that then irreversibly inactivates the enzyme, often by forming a stable covalent bond with the PLP cofactor or an active site residue. acs.orgacs.orgresearchgate.net This irreversible inactivation is time-dependent and requires the enzyme's catalytic activity. researchgate.netnih.govosti.govresearchgate.net

Covalent Adduct Formation with PLP

A key aspect of L-Cycloserine's inhibitory mechanism is the formation of a stable covalent adduct with the PLP cofactor at the enzyme's active site. Following the initial interaction and transaldimination with the enzyme-bound PLP, L-Cycloserine undergoes chemical transformation within the active site. This typically involves tautomerization and deprotonation, leading to the formation of a stable aromatic ring structure, often identified as a PMP-isoxazole adduct. nih.govacs.orgnih.govresearchgate.netresearchgate.netrsc.orgacs.orgacs.org

Structural studies, including X-ray crystallography of enzymes inhibited by cycloserine enantiomers, have revealed the nature of these adducts. nih.govacs.orgresearchgate.netnih.gov The formation of the PMP-isoxazole adduct effectively sequesters the PLP cofactor, rendering the enzyme catalytically inactive. nih.govresearchgate.net Mass spectrometry has confirmed the formation of similar covalent complexes with the same mass for both D- and L-cycloserine in the case of MtIlvE, suggesting the formation of the same aromatized, isoxazole product. nih.govosti.govacs.org However, the kinetics of adduct formation can differ between the enantiomers, indicating stereochemical influences on the inactivation process. nih.govosti.gov

A hypothetical chemical mechanism for the formation of a PMP-diketopiperazine adduct from L-cycloserine at the active site of a PLP-dependent enzyme involved in formycin biosynthesis has also been proposed, suggesting potential chemical diversity in cycloserine inhibition mechanisms. rsc.org

Iii. Biosynthesis and Synthetic Strategies of L Cycloserine

Natural Biosynthesis Pathways of L-Cycloserine

The natural biosynthesis of cycloserine, including both D- and L-forms, primarily occurs in Streptomyces species, such as Streptomyces garyphalus and Streptomyces lavendulae. asm.orgnih.gov The pathway involves a series of enzymatic conversions starting from primary amino acids.

Involvement of Multi-Gene Clusters in Streptomyces Species

The biosynthesis of D-cycloserine, and by extension likely L-cycloserine, is governed by multi-gene clusters in Streptomyces species. nih.govwikipedia.orgnih.gov In Streptomyces lavendulae ATCC 11924, a 21-kb DNA fragment containing a D-cycloserine biosynthetic gene cluster has been cloned, consisting of 10 open reading frames (ORFs) designated dcsA to dcsJ. nih.govnih.gov These gene clusters encode the enzymes necessary for the conversion of precursor molecules into cycloserine. nih.gov

Enzymatic Steps: L-Serine and L-Arginine Conversion

The biosynthetic pathway to cycloserine involves the conversion of L-serine and L-arginine. nih.govwikipedia.orgnih.govresearchgate.net L-serine is a key starting material, undergoing initial modification. nih.govnih.gov L-arginine contributes to the pathway through the production of hydroxyurea (B1673989), which is supplied by the catalysis of a dcsB-encoded arginase homolog using the L-arginine derivative, Nω-hydroxy-L-arginine. nih.govnih.govenzyme-database.org

O-Ureido-L-Serine Synthase and D-Cycloserine Synthetase

Two key enzymes in the cycloserine biosynthetic pathway are O-ureido-L-serine synthase and D-cycloserine synthetase. O-ureido-L-serine is formed from O-acetyl-L-serine and hydroxyurea, a reaction that may be catalyzed by a homolog of O-acetylserine sulfhydrylase, encoded by dcsD. nih.govnih.govresearchgate.netasm.orgnih.govnih.gov DcsD is similar to O-acetylserine sulfhydrylase, which typically synthesizes L-cysteine from O-acetyl-L-serine and sulfide. nih.govasm.orgnih.govnih.gov

D-cycloserine synthetase, potentially encoded by dcsG or dcsH, is an ATP-dependent enzyme that catalyzes the cyclization of O-ureido-D-serine to form D-cycloserine, with the release of ammonia (B1221849) and carbon dioxide. nih.govnih.govresearchgate.netasm.orgnih.gov DcsG exhibits similarity to enzymes with an ATP-grasp fold. nih.govnih.govresearchgate.netnih.gov In vitro studies have demonstrated that DcsD and DcsG are necessary for the synthesis of O-ureido-L-serine and D-cycloserine, respectively. researchgate.netasm.orgnih.govebi.ac.uk The racemization of O-ureido-L-serine to O-ureido-D-serine is thought to be catalyzed by DcsC, a homolog of diaminopimelate epimerase. nih.govnih.govresearchgate.netnih.govnih.govebi.ac.ukqmul.ac.uk

L-Serine O-Acetyltransferase (DcsE) Specificity and Function

L-serine O-acetyltransferase (DcsE) is another crucial enzyme in the cycloserine biosynthetic pathway. asm.orgnih.govnih.govresearchgate.netdntb.gov.ua It catalyzes the first committed step towards cycloserine synthesis, converting L-serine and acetyl-CoA to O-acetyl-L-serine. nih.govresearchgate.netdntb.gov.uaresearchgate.net Although DcsE displays high sequence homology to L-homoserine O-acetyltransferase (HAT), which is involved in L-methionine biosynthesis, DcsE prefers L-serine over L-homoserine as a substrate. asm.orgnih.govasm.org This substrate specificity has been investigated through crystallographic studies, revealing differences in the active site structure compared to HAT, particularly in a turn region that influences substrate binding. asm.org DcsE transfers an acetyl group from acetyl-CoA onto a serine residue within the enzyme, and then transfers this acetyl group onto L-serine. asm.org

Data Table: Key Enzymes and Substrates in Cycloserine Biosynthesis

Enzyme Name (Gene)Substrate(s)Product(s)Proposed Function in Pathway
L-Serine O-Acetyltransferase (DcsE)L-Serine, Acetyl-CoAO-acetyl-L-serineCatalyzes the first step, acetylating L-serine. nih.govresearchgate.netdntb.gov.uaresearchgate.net
Nω-hydroxy-L-arginine amidinohydrolase (DcsB)Nω-hydroxy-L-arginine, H2OL-ornithine, HydroxyureaSupplies hydroxyurea for the pathway. nih.govnih.govenzyme-database.org
O-acetylserine sulfhydrylase homolog (DcsD)O-acetyl-L-serine, HydroxyureaO-ureido-L-serineForms O-ureido-L-serine. nih.govnih.govresearchgate.netasm.orgnih.govnih.gov
O-ureido-serine racemase (DcsC)O-ureido-L-serineO-ureido-D-serineRacemizes O-ureido-L-serine. nih.govnih.govresearchgate.netnih.govnih.govebi.ac.ukqmul.ac.uk
D-Cycloserine Synthetase (DcsG/DcsH)O-ureido-D-serine, ATP, H2OD-cycloserine, CO2, NH3, ADP, PhosphateCatalyzes cyclization to form cycloserine. nih.govnih.govresearchgate.netasm.orgnih.govbrenda-enzymes.org

Academic Synthetic Methodologies for L-Cycloserine and Derivatives

Academic research has explored various strategies for the synthesis of cycloserine and its derivatives, including approaches aimed at achieving stereoselectivity.

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for obtaining specifically L-cycloserine, as cycloserine exists as enantiomers (L and D forms). While early methods might have involved racemic synthesis, academic efforts have focused on methodologies that control the stereochemistry of the product. smolecule.com The L-cycloserine structure is found as a subunit in natural products like lactivicin. scielo.br Methodologies for constructing cycloserine pharmacophore libraries have been developed, including those applying to L-cycloserine, often utilizing techniques like Fmoc chemistry and solid-phase synthesis. scielo.br Stereoselective approaches in amino acid synthesis, such as those involving stereoselective alkylation of chiral glycine (B1666218) enolate derivatives or acylation-reduction processes, provide a basis for the development of targeted L-cycloserine synthesis. renyi.hu The use of L-cycloserine itself has been explored in research, for instance, to improve isotope labeling of alanine (B10760859) in protein studies, highlighting its availability and use in academic contexts. nih.gov

Solid Phase Synthesis of L-Cycloserine Derivatives

Solid phase synthesis offers an efficient methodology for preparing derivatives of both D- and L-cycloserine. An approach involves the selective amine acylation of bis-silylated parent compounds to yield protected forms, such as Fmoc-D-cycloserine and its L-enantiomer. These protected cycloserine forms can then be immobilized on solid supports, such as Sasrin or 2-chlorotrityl linker resins. researchgate.net, researchgate.net Immobilization can be achieved using reactions like the Mitsunobu-type reaction or direct tritylation, depending on the resin. researchgate.net, researchgate.net Subsequent deprotection of the immobilized Fmoc-cycloserine resins, typically using piperidine (B6355638) in solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM), generates immobilized cycloserine reagents with a primary amino group available for further synthetic transformations. researchgate.net, researchgate.net

Utilization of L-Serine as a Precursor

L-Serine serves as a key precursor in both the biosynthesis and certain synthetic routes of cycloserine. In the biosynthesis of D-cycloserine, which shares a close relationship with L-cycloserine pathways, the initial committed step involves the acetylation of L-serine. researchgate.net, asm.org This reaction is catalyzed by the enzyme L-serine-O-acetyltransferase (DcsE), which converts L-serine and acetyl-CoA into O-acetyl-L-serine (L-OAS). researchgate.net, asm.org L-OAS is subsequently utilized in the pathway, for instance, to generate O-ureido-L-serine. researchgate.net, asm.org, nih.gov

Chemically, L-serine can also be employed as a starting material for the synthesis of L-cycloserine. While D-serine has been successfully used to synthesize D-cycloserine through efficient routes involving cyclization, the L-form can be synthesized from L-serine using analogous reaction series. researchgate.net The hydrolysis of cycloserine itself yields serine and hydroxylamine, indicating a structural relationship where cycloserine can be conceptualized as a cyclized version of serine with an oxidative loss of dihydrogen. wikipedia.org, wikipedia.org

Synthesis of N(2)-Substituted L,D-Cycloserine Derivatives

The synthesis of N(2)-substituted L,D-cycloserine derivatives has been explored to investigate their biological activities, particularly as potential inhibitors of alanine racemase. researchgate.net, researchgate.net, researchgate.net, nih.gov A series of these derivatives have been prepared and evaluated for their inhibitory effects against purified alanine racemases from various bacteria, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. researchgate.net, nih.gov Research findings indicate that modification at the N(2) position generally leads to a loss of enzymatic inhibitory activity in most cases. researchgate.net, nih.gov

Iv. in Vitro and in Vivo Research Models for L Cycloserine Studies

Cellular Models for Investigating L-Cycloserine Effects

Cellular models provide a controlled environment to study the direct effects of L-Cycloserine on specific cell types and biological processes.

Bacterial Cell Lines (e.g., Mycobacterium tuberculosis, Bacteroides levii, Escherichia coli, Staphylococcus aureus)

L-Cycloserine is known for its activity against various bacteria, primarily by interfering with cell wall synthesis. Studies have investigated its effects on specific bacterial species. L-Cycloserine inhibits the growth of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) of 0.3 μg/mL. medchemexpress.com In Bacteroides levii, L-Cycloserine significantly inhibits the activity of the first enzyme in the sphingolipid pathway, 3-ketodihydrosphingosine synthetase. nih.govnih.govselleckchem.comasm.org This inhibition affects the synthesis of ceramidephosphorylethanolamine and ceramidephosphorylglycerol to a significant degree, with a greater impact observed on ceramidephosphorylethanolamine. nih.gov

Mammalian Cell Lines (e.g., Photoreceptor-Derived 661W Cells, Human RPE-Derived Cells, Rat Retinal Neuronal Cultures, Human Neuroblastoma, Medulloblastoma, Human Colon Cancer Cell Lines)

Mammalian cell lines are used to explore L-Cycloserine's impact on eukaryotic cells, particularly in the context of neurological disorders, cancer, and retinal degeneration, often focusing on its role as a sphingolipid synthesis inhibitor.

In photoreceptor-derived 661W cells, L-Cycloserine has been shown to prevent oxidative-stress-mediated cell death. nih.govresearchgate.netnih.gov This protective effect is associated with the inhibition of de novo ceramide biosynthesis, leading to a decrease in bioactive ceramide and associated sphingolipids. nih.gov L-Cycloserine treatment modulated antioxidant, apoptotic, and sphingolipid pathway genes in these cells. nih.govnih.gov

Studies on human neuroblastoma and medulloblastoma cells have demonstrated that L-Cycloserine exhibits cytotoxic effects. nih.govimpactfactor.org This cytotoxicity is linked to the suppression of ganglioside expression in these tumor cells. nih.govimpactfactor.org In vitro experiments revealed that L-Cycloserine was toxic to neuroblastoma (IMR-32, SK-N-SH, UKF-NB-2, and UKF-NB-3) and medulloblastoma (D283 and D341) cell lines at concentrations ranging from 0.5 to 20 micrograms/ml, while having no significant effects on normal human fibroblasts and epithelial cells. nih.gov Treatment of UKF-NB-3 and D283 cells with L-Cycloserine significantly inhibited the expression of GD2 and GM2 gangliosides. nih.gov The addition of exogenous GD2 and GM2 to the culture medium partially prevented the cytotoxic effects of L-Cycloserine on these tumor cells. nih.gov

In human colon cancer cell lines, specifically HCT-116, the combination of L-Cycloserine with Capecitabine (B1668275) has shown a synergistic effect on growth inhibition. impactfactor.orgomicsonline.orgresearchgate.net The combination significantly increased growth inhibition percentages compared to either drug alone. omicsonline.orgresearchgate.net

Cortical Neuronal Models of Senescence

L-Cycloserine has been investigated in in vitro models of neuronal senescence using cultured cortical neurons. In aged cortical neurons (cultured for 22 days), L-Cycloserine treatment positively affected the senescent phenotype. nih.govbiorxiv.orgnih.govfocusbiomolecules.comescholarship.org This was associated with the recovery of neuronal intracellular calcium signaling and a reduction in mitochondrial dysfunction and reactive oxygen species generation. nih.govbiorxiv.orgnih.gov L-Cycloserine was effective in reducing the pool of total ceramides (B1148491) in these aged neurons. nih.gov

Animal Models in L-Cycloserine Research

Animal models are crucial for evaluating the systemic effects of L-Cycloserine, its pharmacokinetics, and its impact on complex biological systems and disease progression.

Murine Models (e.g., BALB/c Mice, DBA/2 Mice, rd10 Mice, AdipoR1-/- Mice, Twitcher Mouse)

Murine models, including various strains and genetic models of disease, have been extensively used to study L-Cycloserine's effects, particularly in neurological conditions and retinal degeneration.

In albino BALB/c mice, L-Cycloserine has been shown to prevent light-induced retinal degeneration (LIRD). mdpi.comnih.govmdpi.com Systemic administration of L-Cycloserine before light exposure significantly prevented photoreceptor cell death. mdpi.comnih.gov A dose of 10 mg/kg was found to provide significant protection, while a dose of 40 mg/kg failed to protect against light-induced damage. mdpi.comresearchgate.net L-Cycloserine treatment in BALB/c mice did not show detrimental effects on retinal function and morphology up to a dose of 40 mg/kg over seven days. researchgate.net

L-Cycloserine has demonstrated anticonvulsant effects in DBA/2 mice. medchemexpress.comnih.govambeed.cn It prevented tonic seizures induced by 3-mercaptopropionic acid (3-MPA) and audiogenic seizures in these mice at doses of 10-30 mg/kg. nih.govambeed.cn This effect is associated with the inhibition of gamma-aminobutyric acid (GABA)-transaminase (GABA-T) and an elevation of GABA levels in the brain. nih.gov

In rd10 mice, a model of retinitis pigmentosa, inhibition of ceramide biosynthesis has been shown to preserve photoreceptor structure and function. mdpi.com While the direct effect of L-Cycloserine in rd10 mice is mentioned in the context of ceramide accumulation and cell death in retinal degeneration models, specific detailed findings for L-Cycloserine treatment in this model were not extensively detailed in the provided search results.

In AdipoR1-/- mice, which exhibit progressive photoreceptor degeneration due to ceramide accumulation, a combined treatment with desipramine (B1205290) and L-Cycloserine (DC) lowered ceramide levels and exerted a protective effect on photoreceptors. researchgate.netnih.govresearchgate.netnih.govophthalmologytimes.com This combined treatment also led to an improvement in cone-mediated retinal function and corrected electrical responses of the primary visual cortex to visual stimuli. nih.govophthalmologytimes.com

The Twitcher mouse, an authentic model of globoid cell leukodystrophy (Krabbe's disease), has been used to evaluate L-Cycloserine as a substrate reduction therapy. nih.govnih.govsci-hub.sefrontiersin.orgjneurosci.org L-Cycloserine, as an inhibitor of 3-ketodihydrosphingosine synthase, slowed the clinical and pathological course of the disease in Twitcher mice. nih.govnih.gov Treated mice had a significantly longer lifespan and a delayed onset of weight loss compared to vehicle-injected Twitcher mice. nih.govnih.gov Pathological features such as macrophage infiltration and astrocyte gliosis were also reduced in treated mice. nih.gov In Twitcher mice on a B6;CAST/Ei background, L-Cycloserine initiated before symptom onset increased lifespan by approximately 45% and delayed weight loss, while treatment after symptom onset had no effect. nih.govsci-hub.se L-Cycloserine alone significantly reduced whole-brain psychosine (B1678307) levels in Twitcher mice. jneurosci.org

Rat Models (e.g., Sprague Dawley Rats, P23H1 Rat Model)

Rat models are also utilized to investigate L-Cycloserine's effects, particularly in retinal degeneration and neurological studies.

In Sprague Dawley (SD) rats, light-induced degeneration is associated with ceramide accumulation. mdpi.com While ceramide accumulation is implicated in this model, specific detailed findings on L-Cycloserine treatment in Sprague Dawley rats for light-induced degeneration were not extensively provided in the search results. L-Cycloserine has been shown to reduce the level of cGMP in the cerebellum of rats and prevent its elevation by 3-MPA. nih.gov Larger doses of L-Cycloserine reduced spontaneous locomotor activity in rats. nih.gov

The transgenic Rhodopsin mutant P23H1 rat model is another model where ceramide has been identified as a primary factor for inducing apoptosis in photoreceptors in the context of in vivo retinal degeneration. mdpi.com However, specific detailed findings on L-Cycloserine treatment in the P23H1 rat model were not extensively provided in the search results.

Data Table: Selected In Vitro and In Vivo Research Findings

Model TypeSpecific Model / Cell LineKey Finding(s)Source(s)
Bacterial Cell LinesBacteroides leviiInhibits sphingolipid synthesis, particularly ceramidephosphorylethanolamine. nih.govnih.gov nih.govnih.gov
Bacterial Cell LinesMycobacterium tuberculosisInhibits growth (MIC 0.3 μg/mL). medchemexpress.com medchemexpress.com
Mammalian Cell LinesPhotoreceptor-Derived 661W CellsPrevents oxidative-stress-mediated death; inhibits ceramide biosynthesis. nih.govresearchgate.netnih.gov nih.govresearchgate.netnih.gov
Mammalian Cell LinesHuman Neuroblastoma and Medulloblastoma CellsCytotoxic effect associated with suppressed ganglioside expression. nih.govimpactfactor.org nih.govimpactfactor.org
Mammalian Cell LinesHuman Colon Cancer Cell Line (HCT-116)Synergistic growth inhibition with Capecitabine. impactfactor.orgomicsonline.orgresearchgate.net impactfactor.orgomicsonline.orgresearchgate.net
Cortical Neuronal ModelIn vitro model of senescencePositively affects senescent phenotype; recovers calcium signaling; reduces mitochondrial dysfunction and ROS. nih.govbiorxiv.orgnih.govfocusbiomolecules.com nih.govbiorxiv.orgnih.govfocusbiomolecules.com
Murine ModelsBALB/c Mice (Light-Induced Retinal Degeneration)Prevents photoreceptor cell death. mdpi.comnih.govmdpi.com mdpi.comnih.govmdpi.com
Murine ModelsDBA/2 Mice (Seizure Models)Prevents tonic and audiogenic seizures; inhibits GABA-T; elevates GABA. medchemexpress.comnih.govambeed.cn medchemexpress.comnih.govambeed.cn
Murine ModelsAdipoR1-/- Mice (Retinal Degeneration)Lowers ceramide levels; protects photoreceptors; improves retinal function (in combination with desipramine). researchgate.netnih.govresearchgate.netnih.govophthalmologytimes.com researchgate.netnih.govresearchgate.netnih.govophthalmologytimes.com
Murine ModelsTwitcher Mouse (Globoid Cell Leukodystrophy)Slows clinical/pathological course; increases lifespan; delays weight loss; reduces psychosine levels. nih.govnih.govsci-hub.sefrontiersin.orgjneurosci.org nih.govnih.govsci-hub.sefrontiersin.orgjneurosci.org
Rat ModelsSprague Dawley RatsReduces cGMP in cerebellum; reduces spontaneous locomotor activity (higher doses). nih.gov nih.gov

Rabbit Models (e.g., New Zealand White Rabbits)

New Zealand White rabbits have been utilized to study the effects of L-Cycloserine, particularly concerning its inhibition of serine palmitoyltransferase (SPT) activity in arterial tissues. SPT activity is involved in the biosynthesis of sphingolipids and is known to be induced in the aortas of rabbits fed a cholesterol-supplemented diet, mimicking aspects of atherogenesis. nih.gov

Research has demonstrated that L-Cycloserine is a potent inhibitor of SPT in the aortas of New Zealand White rabbits. In vitro studies showed that L-Cycloserine reduced SPT activity by 50% at a concentration of 5 µM when incubated with microsomal protein from rabbit aortas. nih.gov

To assess in vivo inhibition, L-Cycloserine was administered via intraperitoneal injection to rabbits on either a standard diet or a cholesterol-supplemented diet. A single dose of 25 mg/kg body weight resulted in a 76% inhibition of SPT activity in the aortas of rabbits on a standard diet after 4 hours, while a 10 mg/kg dose led to a 52% inhibition. nih.gov Following one week of daily doses, SPT activity was reduced by 36% in rabbits on the standard diet and by 37% in the cholesterol-fed group. nih.gov These findings indicate that L-Cycloserine effectively inhibits arterial SPT in vivo in rabbits, suggesting its potential use in reducing sphingomyelin (B164518) concentrations during experimental atherogenesis. nih.gov

Feline Models (e.g., Cats)

Feline models, specifically cats, have been employed in studies investigating the behavioral and biochemical effects of L-Cycloserine. Research has explored its impact on the central nervous system, particularly its interaction with the gamma-aminobutyric acid (GABA)ergic system. nih.gov

Studies involving cats have shown that L-Cycloserine can attenuate the hypothalamically-elicited rage reaction. This effect was observed with relatively small doses of L-Cycloserine. nih.gov This suggests that L-Cycloserine may influence neural circuits involved in emotional and behavioral responses in felines, potentially through its effects on neurotransmitter systems like GABA. nih.gov

Drosophila Mutants

Drosophila melanogaster, particularly mutant strains, serve as valuable models for dissecting the genetic and molecular underpinnings of various biological processes, including those potentially influenced by compounds like L-Cycloserine. While L-Cycloserine is known to inhibit enzymes in sphingolipid synthesis and affect neurotransmitter systems, research using Drosophila mutants has also explored related pathways and behaviors. mdpi.comresearchgate.netkoreamed.org

Studies involving Drosophila mutants have contributed to the understanding of pathways where ceramide, a sphingolipid metabolite whose synthesis is initiated by SPT (an enzyme inhibited by L-Cycloserine), plays a role. Ceramide has been implicated in inducing apoptosis in photoreceptors in various retinal degeneration models, including Drosophila mutants. mdpi.comresearchgate.net This highlights the relevance of Drosophila models in studying the downstream effects of inhibiting ceramide synthesis with compounds like L-Cycloserine in the context of neurodegeneration.

Furthermore, Drosophila models are utilized to study complex behaviors and the underlying neural circuits and genetic mechanisms. nih.govnih.gov While direct studies specifically on the effects of L-Cycloserine in Drosophila mutants related to its primary inhibitory targets (like SPT or GABA transaminase) were not extensively detailed in the search results, Drosophila mutants are broadly used to investigate pathways related to learning, memory, and neurological functions that could potentially be modulated by L-Cycloserine's biochemical actions. koreamed.orgnih.govnih.gov For instance, Drosophila mutants have been used to study amino acid sensing and signaling pathways, which could be indirectly related to L-Cycloserine's interactions with amino acid-related enzymes. koreamed.org

V. Advanced Research on Therapeutic Potentials and Mechanistic Insights of L Cycloserine

L-Cycloserine in Anti-Infective Research

L-Cycloserine has demonstrated efficacy and potential in addressing various infectious agents, with a particular focus on bacteria known for their resistance mechanisms and complex structures.

Efficacy Against Multidrug-Resistant Tuberculosis (MDR-TB)

Cycloserine is recognized as a second-line treatment option for tuberculosis, specifically reserved for cases involving multidrug-resistant and extensively drug-resistant strains of Mycobacterium tuberculosis when first-line drugs are not viable wikipedia.org. Its use is recommended by the World Health Organization (WHO) for long-term MDR-TB treatment regimens mdpi.comasm.org. Studies have evaluated the efficacy of cycloserine-containing regimens in treating MDR-TB. A retrospective observational study in China involving patients with MDR-TB found that 69.4% of patients in the cycloserine group successfully completed treatment nih.gov. The introduction of cycloserine was associated with a reduced risk of unfavorable treatment outcomes, with a hazard ratio of 0.58 (95% CI: 0.38–0.86, P=0.008) nih.gov. Subgroup analysis indicated that cycloserine significantly benefited patients with simple MDR-TB, reducing the risk of unfavorable outcomes (HR: 0.43, 95% CI: 0.24–0.76, P=0.004) nih.gov. However, the study did not find a significant benefit for pre-extensively drug-resistant tuberculosis (pre-XDR-TB) or extensively drug-resistant tuberculosis (XDR-TB) cases nih.gov.

Data from a retrospective cohort study on cycloserine-containing regimens in the treatment of MDR-TB in China showed the following treatment outcomes:

Treatment GroupNumber of PatientsTreatment Success RateHazard Ratio (Unfavorable Outcome)95% CIP-value
Cycloserine Group14469.4%0.580.38–0.860.008
Non-Cycloserine Group181-1.00 (Reference)--
Simple MDR-TB (Cycloserine)8580.0%0.430.24–0.760.004
Simple MDR-TB (Non-Cycloserine)11762.4%1.00 (Reference)--
Pre-XDR-TB (Cycloserine)4856.3%0.650.30–1.380.263
Pre-XDR-TB (Non-Cycloserine)5156.9%1.00 (Reference)--
XDR-TB (Cycloserine)1145.5%0.730.22–2.370.589
XDR-TB (Non-Cycloserine)1346.2%1.00 (Reference)--

This data indicates a statistically significant improvement in treatment success rates for simple MDR-TB patients receiving cycloserine nih.gov.

Pharmacokinetic/pharmacodynamic (PK/PD) studies have also investigated cycloserine's effectiveness in MDR-TB treatment. A study identified a percentage of time concentration above MICs (T>MIC) of 30% and a ratio of area under drug concentration-time curve (AUC0-24h) over MIC of 36 as valid predictors for 6-month sputum culture conversion and final treatment outcome asm.org.

Inhibition of Mycobacterium avium Complex (MAC)

Cycloserine is used in combination with other medications for the treatment of Mycobacterium avium complex (MAC) infections drugbank.com. The mechanism involves the inhibition of alanine (B10760859) racemase in Mycobacterium avium drugbank.com. Research has reported a Kᵢ value of 9 µM for D-cycloserine with the Mycobacterium avium alanine racemase orthologue researchgate.net.

Impact on Bacterial Cell Wall Integrity

The primary mechanism by which cycloserine exerts its antibacterial effect is by interfering with bacterial cell wall synthesis wikipedia.orgmdpi.comdrugbank.compatsnap.comquora.comcymitquimica.comajol.info. It acts as a structural analog of D-alanine and competitively inhibits two key enzymes involved in the cytosolic stages of peptidoglycan synthesis: alanine racemase and D-alanine:D-alanine ligase wikipedia.orgmdpi.comdrugbank.compatsnap.comquora.comajol.info. Alanine racemase is responsible for converting L-alanine to D-alanine, a crucial precursor for peptidoglycan wikipedia.orgdrugbank.compatsnap.com. D-alanine:D-alanine ligase joins two D-alanine residues to form the D-alanyl-D-alanine dipeptide, another essential building block wikipedia.orgdrugbank.compatsnap.com. By inhibiting these enzymes, cycloserine prevents the formation of D-alanine and the subsequent dipeptide, thereby disrupting peptidoglycan synthesis wikipedia.orgdrugbank.compatsnap.com. This disruption compromises the integrity of the bacterial cell wall, leading to cell lysis and death drugbank.compatsnap.comquora.com.

Potential in HIV-1 Replication Inhibition

L-Cycloserine has shown potential in inhibiting HIV-1 replication and infectivity nih.govnih.govmdpi.comselleckchem.com. Studies have indicated that L-cycloserine inhibits HIV-1 cytopathic effects, replication, and infectivity in a CD4+ lymphoid cell line (CEM) nih.gov. This inhibition was documented by a reduction in syncytium formation, the number of HIV-1 infected cells, and p24 protein production nih.gov. The mechanism is linked to L-cycloserine's activity as a potent inhibitor of the sphingolipid pathway, specifically by inhibiting serine palmitoyltransferase (also known as 3-ketodihydrosphingosine synthetase), the enzyme catalyzing the first step in sphingolipid biosynthesis cymitquimica.comnih.govnih.govselleckchem.comfrontiersin.org. Sphingolipids, such as galactocerebrosides (B1148508) and sulfatides (B1148509), have been shown to bind to the HIV-1 envelope glycoprotein (B1211001) gp120, and they play a role in HIV-1 entry and replication nih.govnih.govmdpi.com. Inhibition of sphingolipid biosynthesis by L-cycloserine may thus interfere with these processes nih.govmdpi.com. L-cycloserine has also been reported to block HIV-1 infection and replication, at least in part, by downregulating CD4 expression nih.govmdpi.com.

L-Cycloserine in Neurobiological and Neurodegenerative Research

Research has also explored the effects of L-Cycloserine within the nervous system, revealing potential neurobiological activities.

Anticonvulsant Properties and Seizure Protection

L-Cycloserine has demonstrated anticonvulsant properties medchemexpress.comnih.govmedchemexpress.com. Studies in mice models have shown that L-cycloserine can protect against seizures medchemexpress.comnih.gov. Intraperitoneal injection of L-cycloserine has been found to protect inbred epileptic mice from convulsions nih.gov. The protective effect was observed approximately 3 hours after administration and gradually diminished nih.gov. L-Cycloserine is known to enhance the inhibitory effect on gamma-aminobutyric acid (GABA) transaminase (GABA-T), an enzyme involved in the degradation of GABA, an inhibitory neurotransmitter medchemexpress.com. Inhibition of GABA-T leads to increased GABA levels cymitquimica.comnih.gov. L-Cycloserine is also an irreversible inhibitor of E. coli GABA aminotransferase cymitquimica.com. Indirect glycine (B1666218)/NMDA antagonistic mechanisms have been suggested as potentially responsible for the anticonvulsant action of D-cycloserine nih.gov.

Modulation of Neurotransmitter Levels (e.g., GABA, Glutamate, Aspartate)

Research indicates that L-Cycloserine can influence the levels of certain neurotransmitters in the brain. Studies in mice have shown that L-Cycloserine dose-dependently inhibits the activity of gamma-aminobutyric acid (GABA)-transaminase (GABA-T), leading to an elevation of GABA levels in the whole brain. nih.govnih.gov The peak effect on GABA levels was observed 3-4 hours after a single intraperitoneal injection. nih.govnih.gov At a dose that significantly increased GABA levels, L-Cycloserine also moderately increased alanine content and slightly reduced the levels of aspartate, glutamate, and glycine in the brain. nih.gov The inhibition of brain GABA-T activity by L-Cycloserine was found to be a potent effect, with in vitro studies showing competitive inhibition with respect to GABA. nih.gov This modulation of GABAergic inhibition by L-Cycloserine is suggested to contribute to the reduction of hyperexcitability in the brain in animal models. nih.gov

Repeated administration of L-Cycloserine was observed to increase its inhibitory effect on GABA-T activity. nih.gov While larger doses of L-Cycloserine initially showed central depressant effects, these effects diminished during subchronic treatment. nih.gov The levels of amino acids in the brain after repeated administration did not significantly differ from those in acutely treated mice. nih.gov

Neuroprotective Effects in Retinal Degeneration Models

L-Cycloserine has demonstrated potential neuroprotective effects in models of retinal degeneration. Retinal degenerative diseases, characterized by photoreceptor cell death, lead to irreversible vision loss. mdpi.comnih.gov Ceramide, a sphingolipid metabolite, is identified as a critical mediator in the apoptotic processes associated with retinal degeneration. mdpi.comnih.gov L-Cycloserine has been investigated for its ability to protect photoreceptor cells by inhibiting the de novo ceramide biosynthesis pathway. mdpi.comresearchgate.net

Studies using light-induced retinal degeneration (LIRD) in albino BALB/c mice, a model widely used to investigate mechanisms of photoreceptor cell death and screen neuroprotective compounds, have shown that systemic administration of L-Cycloserine can significantly prevent photoreceptor cell death. mdpi.comnih.govresearchgate.net This protective effect was observed when L-Cycloserine was administered before light exposure. mdpi.comnih.gov

Protection from Oxidative Stress

Oxidative stress plays a significant role in the pathogenesis of several neurodegenerative diseases, including retinal degeneration. nih.gov Under oxidative stress conditions, the synthesis of ceramide increases, triggering apoptosis in photoreceptor cells. nih.gov Previous research has shown that L-Cycloserine can protect photoreceptor-derived cells from oxidative stress-induced damage. mdpi.comnih.gov This protection is linked to L-Cycloserine's ability to inhibit de novo ceramide synthesis, thereby reducing the levels of bioactive ceramide and associated sphingolipids that accumulate under oxidative stress. mdpi.comnih.gov Studies using hydrogen peroxide (H2O2)-induced oxidative stress in photoreceptor-derived 661W cells demonstrated that L-Cycloserine treatment significantly reduced ceramide levels and provided substantial protection against cell death. mdpi.comnih.gov

Attenuation of Photoreceptor Cell Death

L-Cycloserine has been shown to attenuate photoreceptor cell death in in vivo models of retinal degeneration. In light-induced retinal degeneration (LIRD) in BALB/c mice, L-Cycloserine administered systemically at an optimal dose before light exposure significantly prevented photoreceptor cell death. mdpi.comnih.govsciprofiles.com This protective effect aligns with the understanding that inhibiting ceramide biosynthesis can rescue photoreceptor cells and prevent vision loss in conditions where elevated ceramide levels contribute to degeneration. researchgate.net

Influence on Sphingolipid Profile and Gene Expression in Retina

L-Cycloserine's protective effects in retinal degeneration models are associated with its influence on the retinal sphingolipid profile and gene expression. As an inhibitor of serine palmitoyl (B13399708) transferase (SPT), the rate-limiting enzyme in de novo ceramide biosynthesis, L-Cycloserine is expected to decrease ceramide levels and other complex sphingolipids. mdpi.com Studies in light-damaged BALB/c mice have investigated the effect of L-Cycloserine on the sphingolipid profile and the expression of genes and proteins involved in sphingolipid biosynthesis and cell death pathways in the retina. mdpi.comsciprofiles.com Analysis of retinal tissue from L-Cycloserine-treated mice subjected to light damage has shown modulation of specific genes. researchgate.net This modulation of sphingolipid metabolism and gene expression is considered a key mechanism by which L-Cycloserine exerts its neuroprotective effects in the retina. mdpi.comsciprofiles.com

Potential in Alzheimer's Disease Models

L-Cycloserine has shown potential in experimental models of Alzheimer's disease (AD). AD is a neurodegenerative disease characterized by neurodegeneration, oxidative stress, and the accumulation of protein aggregates. nih.govlifeextension.com Therapeutic studies utilizing animal models are crucial for investigating potential treatments. nih.gov

Attenuation of Neurodegeneration and Oxidative Damage

Research in aluminum chloride (AlCl3)-induced experimental models of AD in rats has explored the neuroprotective potential of L-Cycloserine (along with D-cycloserine and L-serine). nih.govnih.govfrontiersin.org Administration of AlCl3 in these models induces oxidative stress and neurodegeneration. nih.govnih.govfrontiersin.org Studies have indicated that L-Cycloserine application resulted in an improvement in neurodegeneration and oxidative damage caused by aluminum toxicity. nih.govnih.govfrontiersin.org This suggests that L-Cycloserine may help mitigate the neuronal damage and oxidative stress observed in these AD models. nih.govnih.govfrontiersin.org

Table 1: Summary of L-Cycloserine Effects on Neurotransmitter Levels

NeurotransmitterEffect of L-CycloserineNotesSource
GABAElevated levels due to GABA-T inhibitionDose-dependent effect, peak at 3-4 hrs post-injection in mice brain. nih.govnih.gov
GlutamateSlightly reduced levels at higher doses of L-CycloserineObserved in whole mouse brain. nih.gov
AspartateSlightly reduced levels at higher doses of L-CycloserineObserved in whole mouse brain. nih.gov
AlanineModerately increased levels at higher doses of L-CycloserineObserved in whole mouse brain. nih.gov
GlycineSlightly reduced levels at higher doses of L-CycloserineObserved in whole mouse brain. nih.gov

Table 2: Summary of L-Cycloserine Effects in Retinal Degeneration Models

EffectModelKey FindingSource
Protection from Oxidative StressIn vitro (661W cells + H2O2)Reduced ceramide, protected against cell death. mdpi.comnih.gov
Attenuation of Photoreceptor Cell DeathIn vivo (Light-induced retinal degeneration in mice)Significantly prevented photoreceptor cell death. mdpi.comnih.govsciprofiles.com
Influence on Sphingolipid ProfileIn vivo (Light-damaged mouse retina)Decreased bioactive ceramide and associated sphingolipids. mdpi.comnih.gov
Modulation of Gene ExpressionIn vivo (Light-damaged mouse retina)Modulated expression of genes related to sphingolipid biosynthesis and cell death. mdpi.comsciprofiles.comresearchgate.net

Table 3: Summary of L-Cycloserine Potential in Alzheimer's Disease Models

EffectModelKey FindingSource
Attenuation of NeurodegenerationAlCl3-induced AD in ratsImprovement in neurodegeneration caused by aluminum toxicity. nih.govnih.govfrontiersin.org
Attenuation of Oxidative DamageAlCl3-induced AD in ratsImprovement in oxidative damage caused by aluminum toxicity. nih.govnih.govfrontiersin.org
Effects on Cognitive Impairment

Research into the effects of cycloserine on cognitive function has primarily focused on its D-isomer, D-cycloserine, due to its activity as a partial agonist at the glycine recognition site of the N-methyl-D-aspartate (NMDA) receptor complex. NMDA receptors are crucial for learning and memory processes, including long-term potentiation (LTP) oup.compsychiatryonline.org. Studies have investigated the potential of D-cycloserine to ameliorate cognitive deficits in conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD) oup.compsychiatryonline.orgfrontiersin.orgresearchgate.net.

In experimental models of AD induced by aluminum chloride in rats, D-cycloserine administration was found to reduce cognitive impairment, as measured by tests like passive avoidance and the Morris water maze frontiersin.org. This suggests a potential neuroprotective function frontiersin.org. Similarly, in a primate model of early Parkinsonism induced by MPTP, single administrations of low doses of D-cycloserine significantly improved performance on a variable delayed-response task, indicating cognition-enhancing properties researchgate.net.

Clinical investigations into D-cycloserine for AD have yielded mixed results. While some early studies showed no or only marginal effects on cognition, one study treating AD patients with D-cycloserine once weekly observed an improvement in cognition oup.compsychiatryonline.org. Another small, open-label case series found that adding D-cycloserine to donepezil (B133215) treatment was associated with possible modest cognitive improvement in AD subjects psychiatryonline.org. However, a systematic review indicates that while D-cycloserine impacts cognitive functions linked to NMDA receptor-dependent mechanisms, clinical effectiveness in randomized trials for dementia patients has not been consistently shown oup.comscielo.br. Repeated administration in animal studies has sometimes shown a reduction in efficacy, with a hypothesized mechanism involving receptor endocytosis oup.com.

While the research cited predominantly focuses on D-cycloserine, the close structural relationship and some shared mechanisms (like sphingolipid synthesis inhibition) suggest that L-cycloserine's potential effects on cognitive function could be an area for further exploration, although direct evidence from the provided search results specifically for L-cycloserine's impact on cognitive impairment is limited.

Modulation of Secretase Activities

Secretases are enzymes involved in the proteolytic processing of the amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease. Alpha-secretase cleavage of APP is part of the non-amyloidogenic pathway, preventing the formation of amyloid-beta (Aβ) peptides, while beta-secretase (BACE1) and gamma-secretase are involved in the amyloidogenic pathway, leading to Aβ production and accumulation nih.govmdpi.com.

Research using an aluminum chloride-induced AD model in rats investigated the effects of D-cycloserine and L-serine on secretase activities. Aluminum chloride administration was found to decrease alpha-secretase activity while increasing the activities of both beta-secretase and gamma-secretase nih.govmdpi.com. The application of D-cycloserine and L-serine resulted in an improvement in neurodegeneration and oxidative damage caused by aluminum toxicity nih.govmdpi.com. Molecular genetic analysis in this study revealed that aluminum exposure significantly increased the mRNA expression of BACE1 and PSEN1 (which encodes a subunit of gamma-secretase) and inhibited the expression of ADAM10 (which encodes an alpha-secretase) nih.gov. While this study primarily focuses on D-cycloserine and L-serine, it provides a context for how cycloserine might indirectly influence secretase activities by mitigating the effects of neurotoxic insults like aluminum.

Another study investigating L-cycloserine as a serine palmitoyltransferase (SPT) inhibitor in an AD mouse model (TgCRND8) suggested that L-cycloserine could indirectly function as a possible gamma-secretase inhibitor to reduce Aβ production nih.gov. This aligns with findings showing that inhibition of SPT decreases neuronal cell death induced by Aβ and induces non-amyloidogenic processing of APP nih.gov.

Impact on Neuronal Senescence and Mitochondrial Dysfunction

Neuronal senescence is a state of stable cell cycle arrest accompanied by the secretion of pro-inflammatory molecules, contributing to age-related neurodegenerative processes. Mitochondrial dysfunction is a critical factor contributing to senescence-related processes nih.govnih.govdntb.gov.ua.

Studies have investigated the effects of L-cycloserine, as an inhibitor of de novo ceramide biosynthesis, on the aging phenotype of cortical neurons in an in vitro model of senescence nih.govnih.govdntb.gov.ua. In this model, 'aged' neurons displayed dysregulation of intracellular calcium levels, mitochondrial dysfunction, increased generation of reactive oxygen species (ROS), altered synaptic activity, and activation of neuronal death-related molecules nih.govnih.govdntb.gov.ua. Treatment with L-cycloserine positively affected the senescent phenotype nih.govnih.govdntb.gov.ua. This was associated with the recovery of neuronal calcium signaling and a reduction in mitochondrial dysfunction and ROS generation nih.govnih.govdntb.gov.uaresearchgate.net.

Specifically, aging neurons showed signs of mitochondrial dysfunction, including a significant loss of mitochondrial membrane potential (Δp) researchgate.net. L-cycloserine treatment was effective in reducing this Δp loss in aging neurons researchgate.net. Aged neurons also exhibited increased ROS production, which was abrogated by L-cycloserine administration nih.gov. These findings suggest that de novo ceramide biosynthesis is a critical intermediate in the cascade leading to neuronal senescence and that inhibitors like L-cycloserine could be promising tools to decrease age-related neuronal dysfunctions by impacting mitochondrial function and reducing oxidative stress nih.govnih.govdntb.gov.ua.

Effects on Sphingolipid Levels in Brain

Sphingolipids are a diverse class of lipids that play crucial roles in cellular membranes and signaling pathways, including cell growth, adhesion, inflammation, and apoptosis researchgate.net. Ceramides (B1148491), a type of sphingolipid, are important mediators of cellular senescence nih.govnih.govdntb.gov.ua. L-cycloserine is known to be a potent inhibitor of serine palmitoyltransferase (SPT), the first enzyme in the de novo sphingolipid biosynthesis pathway nih.govnih.govselleckchem.com.

Studies have demonstrated that L-cycloserine inhibits 3-ketodihydrosphingosine synthetase (serine palmitoyltransferase) in bacterial and brain microsomal enzymes nih.govnih.govselleckchem.com. In vitro, L-cycloserine was found to be significantly more inhibitory to the brain microsomal enzyme than its D-isomer nih.gov. In vivo experiments in mice have shown that L-cycloserine administration leads to a significant reduction in brain cerebroside levels nih.govnih.govselleckchem.com. Long-term administration of a low dose of L-cycloserine to mice resulted in significantly reduced brain cerebroside levels with little or no reduction in sulfatide, ganglioside, or sphingomyelin (B164518) levels nih.gov. The rate of cerebroside synthesis in the brain was greatly reduced, while the synthesis of sulfatides was much less affected nih.gov. Daily dosages of L-cycloserine in mice caused a significant reduction in total brain ganglioside and cerebroside plus sulfatide levels nih.gov.

Increased ceramide levels have been observed in the brains of AD patients and in mouse models of AD nih.govfrontiersin.org. Inhibition of SPT by L-cycloserine has been shown to decrease ceramide levels in AD in vitro models and in an AD mouse model nih.govfrontiersin.org. In the TgCRND8 mouse model of AD, administration of L-cycloserine decreased cortical ceramide levels nih.gov. This reduction in ceramide was correlated with decreased cortical Aβ levels and reduced hyperphosphorylated tau expressions nih.gov.

The following table summarizes the observed effects of L-cycloserine on sphingolipid levels in the brain:

SphingolipidEffect of L-Cycloserine AdministrationReference
CerebrosidesSignificantly reduced levels nih.govnih.govselleckchem.com
SulfatidesLittle or no reduction (long-term, low dose) nih.gov
GangliosidesLittle or no reduction (long-term, low dose); Significant reduction in total gangliosides (daily dosage) nih.govnih.gov
SphingomyelinLittle or no reduction (long-term, low dose) nih.gov
CeramidesDecreased levels (in vitro AD models and AD mouse model) nih.govfrontiersin.org

Modulation of Neurotensin (B549771) Synthesis

Neurotensin (NT) is a neuropeptide involved in various physiological processes and is thought to modulate dopaminergic and other neurotransmitter systems medchemexpress.comnih.gov. Research indicates that L-cycloserine has anticonvulsant properties and inhibits the synthesis of neurotensin in mouse brains medchemexpress.commedchemexpress.com. While the precise mechanism by which L-cycloserine modulates neurotensin synthesis is not detailed in the provided search results, this finding suggests a potential interaction between L-cycloserine and neurotensin pathways in the central nervous system. Neurotensin has been implicated in the pathophysiology of various mental disorders, including schizophrenia and drug addiction nih.gov.

L-Cycloserine in Oncology Research

Anti-Proliferative Effects on Cancer Cell Lines

L-cycloserine has been investigated for its potential anti-proliferative effects on various cancer cell lines. Its role as an inhibitor of sphingolipid synthesis, particularly the de novo ceramide pathway, is believed to contribute to these effects impactfactor.orgnih.govresearchgate.net.

In vitro studies have shown that L-cycloserine is toxic to certain tumor cells without significant effects on normal human fibroblasts and epithelial cells nih.gov. For example, L-cycloserine demonstrated cytotoxic effects on human neuroblastoma and medulloblastoma cell lines at concentrations ranging from 0.5 to 20 micrograms/ml nih.gov. This cytotoxicity was associated with the suppression of ganglioside expression, specifically GD2 and GM2, in these cell lines nih.gov. The addition of exogenous GD2 and GM2 to the culture medium partially prevented the cytotoxic effects of L-cycloserine on tumor cells, suggesting that the reduction in these gangliosides plays a role in its anti-proliferative activity nih.gov.

Research on human colon cancer cell lines, such as HCT-116, has also explored the effects of L-cycloserine. L-cycloserine alone showed growth inhibition in a dose-dependent manner in HCT-116 cells impactfactor.orgomicsonline.org. Furthermore, a synergistic effect was observed when L-cycloserine was combined with capecitabine (B1668275), a chemotherapy drug used for colorectal cancer impactfactor.orgomicsonline.orgresearchgate.net. The combination of L-cycloserine and capecitabine resulted in significantly higher growth inhibition percentages compared to either drug alone impactfactor.orgomicsonline.orgresearchgate.net. This synergistic effect is potentially linked to L-cycloserine's ability to induce mitochondrial dysfunction and deplete energy supply to cancer cells, complementing capecitabine's action as an autophagy inhibitor impactfactor.org.

L-cycloserine has also been shown to prevent tumor-induced apoptosis in dendritic cells (DC) by inhibiting increases in ceramide levels researchgate.net. This suggests a complex interaction with immune cells in the context of cancer.

The following table summarizes the anti-proliferative effects of L-cycloserine on selected cancer cell lines:

Cancer Cell LineObserved EffectAssociated MechanismReference
Human Neuroblastoma (IMR-32, SK-N-SH, UKF-NB-2, UKF-NB-3)Cytotoxic, Anti-proliferativeSuppression of GD2 and GM2 ganglioside expression nih.gov
Human Medulloblastoma (D283, D341)Cytotoxic, Anti-proliferativeSuppression of GD2 and GM2 ganglioside expression nih.gov
Human Colon Cancer (HCT-116)Growth inhibition (dose-dependent), Synergistic effect with CapecitabinePotential induction of mitochondrial dysfunction, Inhibition of de novo ceramide synthesis impactfactor.orgomicsonline.orgresearchgate.net

In vivo experiments using xenografts of human neuroblastoma and medulloblastoma cells in nude mice demonstrated that systemic administration of L-cycloserine resulted in complete tumor regression in one neuroblastoma model and reduced tumor growth in a medulloblastoma model nih.gov. These findings suggest that L-cycloserine may be an effective agent for the treatment of certain types of cancer, potentially through its impact on sphingolipid metabolism and induction of mitochondrial dysfunction in cancer cells impactfactor.orgnih.gov.

Synergy with Other Therapeutic Agents (e.g., Capecitabine)

Research suggests that L-cycloserine may exhibit synergistic effects when combined with other therapeutic agents, particularly in the context of cancer treatment. A study investigating the combination of L-cycloserine and capecitabine on human colon cancer cell lines (HCT-116) indicated a synergistic effect between the two compounds. impactfactor.orgomicsonline.orgresearchgate.net This synergy may be attributed to L-cycloserine's ability to induce mitochondrial dysfunction and deplete energy supply in cancer cells, while capecitabine acts as an autophagy inhibitor. impactfactor.orgresearchgate.net The combination of targeting mitochondrial function and inhibiting autophagy appears to enhance the targeting of cancer cell proliferation. impactfactor.orgresearchgate.net

In the study on HCT-116 cells, the combination of L-cycloserine and capecitabine resulted in significantly higher growth inhibition percentages compared to either drug alone. impactfactor.orgomicsonline.orgresearchgate.net

While specific data tables detailing the combined effects were mentioned in the source, the raw data for interactive table generation was not directly extractable from the search snippets. However, the reported IC50 values provide an indication of the synergistic potential:

Treatment CombinationIC50 (µg/mL)
L-Cycloserine-Capecitabine Combination22.3
L-Cycloserine alone24
Capecitabine alone24.7

Note: IC50 values are approximate based on reported data. impactfactor.org

This suggests that a lower concentration of the combination is needed to achieve 50% growth inhibition compared to either compound individually.

L-Cycloserine in Lysosomal Storage Disorders Research

L-Cycloserine has been explored in the research of lysosomal storage disorders (LSDs), particularly Globoid Cell Leukodystrophy (GLD), also known as Krabbe disease. GLD is an LSD caused by a deficiency in galactocerebrosidase (GALC) activity, leading to the accumulation of the cytotoxic lipid psychosine (B1678307). jneurosci.orgjneurosci.orgfrontiersin.org

Substrate Reduction Therapy in Globoid Cell Leukodystrophy (GLD)

L-Cycloserine has been investigated as a substrate reduction therapy (SRT) for GLD. jneurosci.orgjneurosci.orgfrontiersin.orgnih.gov SRT aims to decrease the accumulation of undegraded metabolites by reducing the synthesis of the enzyme substrates. jneurosci.org In GLD, L-cycloserine acts by broadly decreasing the synthesis of sphingolipids, including psychosine, by inhibiting serine palmitoyltransferase, an enzyme upstream in the psychosine synthesis pathway. jneurosci.orgnih.govnih.gov This action helps to slow the accumulation of psychosine in affected cells and tissues. jneurosci.orgjneurosci.org

Studies in the Twitcher mouse model of GLD, which mimics the human disease, have shown that L-cycloserine alone can significantly improve lifespan. jneurosci.orgjneurosci.org For instance, L-cycloserine alone improved the lifespan in Twitcher mice to approximately 57 days. jneurosci.org L-cycloserine has also been shown to reduce whole-brain psychosine levels in Twitcher mice. jneurosci.orgjneurosci.org

Synergistic Therapeutic Regimens

Research in GLD has explored synergistic therapeutic regimens combining L-cycloserine with other approaches. In Twitcher mice, L-cycloserine has been shown to synergize with bone marrow transplantation (BMT) to increase lifespan. jneurosci.orgjneurosci.orgnih.gov A combination of L-cycloserine and BMT increased the lifespan of Twitcher mice to approximately 112 days. jneurosci.orgnih.gov

Furthermore, a "triple therapy" regimen combining CNS-directed gene therapy, bone marrow transplantation, and substrate reduction with L-cycloserine has been investigated. jneurosci.orgnih.govfrontiersin.org This combination, targeting the primary GALC deficiency, psychosine accumulation, and neuroinflammation, resulted in a significant increase in the lifespan of Twitcher mice, with a median lifespan of 298.5 days observed in one study. jneurosci.org This synergistic effect is thought to be due to the multifaceted approach addressing distinct pathogenic pathways of the disease. jneurosci.orgnih.gov

Treatment Regimen in Twitcher MiceMedian Lifespan (days)Reference
L-Cycloserine alone~57 jneurosci.org
BMT alone~51 nih.gov
L-Cycloserine + BMT~112 jneurosci.orgnih.gov
Triple Therapy (Gene Therapy + BMT + L-Cycloserine)298.5 jneurosci.org

Note: Lifespan data are based on studies in Twitcher mice and may vary between studies. jneurosci.orgjneurosci.orgnih.gov

L-cycloserine's role in these synergistic regimens appears to be primarily through its substrate reduction effect, lowering the levels of psychosine and thereby contributing to improved outcomes when combined with therapies addressing other aspects of the disease. jneurosci.orgjneurosci.orgnih.govnih.gov

Vi. Pharmacological and Toxicological Considerations in Research

Bioavailability and Pharmacokinetic Studies in Research Models

L-Cycloserine's pharmacokinetic profile has been investigated in various research models, revealing key parameters regarding its absorption, distribution, and elimination. Studies show that cycloserine is rapidly and almost completely absorbed from the gastrointestinal tract after oral administration, with an absorption rate between 70% and 90%. drugbank.com

Pharmacokinetic analyses in rats following oral administration showed that the maximum concentration (Cmax) of free cycloserine in the blood was 10.61 ± 2.42 mg/L, reached at 1 hour. The area under the concentration curve (AUC) in blood was 33.53 ± 6.51 h·mg/L. The half-life of cycloserine in rats was determined to be approximately 2 hours, which is notably shorter than the 10-hour half-life observed in humans with normal renal function, suggesting a more rapid elimination rate in rats. drugbank.com

In human studies involving patients with multidrug-resistant tuberculosis, population pharmacokinetic models have been developed to better understand its behavior. rug.nlasm.org One such study identified a two-compartment disposition model with first-order absorption and elimination as the best fit for cycloserine's pharmacokinetics. asm.org Another study in patients receiving daily doses of 500 mg or 750 mg reported a median maximum concentration (Cmax) of 23.31 mg/L and a median area under the concentration-time curve over 24 hours (AUC0-24 h) of 888 h·mg/L. rug.nl However, research in an Indian cohort found markedly lower exposures compared to other populations, with a median Cmax of 16.8 mg/L for a 250 mg twice-daily regimen. asm.org These variations highlight the variable pharmacokinetics of the compound. rug.nl

Pharmacokinetic Parameters of Cycloserine in Different Research Models
ParameterSpeciesValueSource
Absorption RateHuman70-90% drugbank.com
Half-life (t½)Human10 hours drugbank.com
Half-life (t½)Rat2 hours
Cmax (Blood)Rat10.61 ± 2.42 mg/L
AUC (Blood)Rat33.53 ± 6.51 h·mg-1·L-1
Median CmaxHuman (MDR-TB Patients)23.31 mg/L rug.nl
Median AUC0-24 hHuman (MDR-TB Patients)888 h·mg/L rug.nl

Tissue Distribution and Retinal Bioavailability

Research into the biodistribution of L-Cycloserine demonstrates its ability to penetrate various tissues, including target sites for specific therapeutic investigations. nih.gov In a study using BALB/c mice, L-Cycloserine administered via intraperitoneal injection was found to be absorbed into the plasma and distributed to the liver, brain, and the retina. nih.gov This indicates that the compound can cross the blood-brain barrier to reach the brain. nih.gov

The peak concentration of L-Cycloserine was achieved uniformly across all investigated tissues—plasma, liver, brain, and retina—approximately 1 to 2 hours after injection. nih.gov Following the peak, the majority of the drug was eliminated within 3 hours. nih.gov The ability of L-Cycloserine to effectively reach the retina is a crucial finding for studies investigating its potential in treating retinal degenerative diseases. nih.gov

In a separate study using rats, the distribution of cycloserine into lung tissue was examined. The maximum concentration of free cycloserine in lung tissue was 1.53 ± 1.71 mg/L, and the area under the curve was 4.49 ± 2.08 h·mg/L. Throughout the study period, the concentration of free cycloserine in the blood remained consistently higher than in the lung tissues.

Tissue Distribution of L-Cycloserine in Research Models
SpeciesTissueKey FindingSource
Mouse (BALB/c)Plasma, Liver, Brain, RetinaPeak concentration reached in 1-2 hours post-injection. nih.gov
Mouse (BALB/c)BrainCompound passes the blood-brain barrier. nih.gov
Mouse (BALB/c)RetinaEffectively reaches the target tissue. nih.gov
RatLungCmax: 1.53 ± 1.71 mg/L; AUC: 4.49 ± 2.08 h·mg-1·L-1.
RatBlood vs. LungConcentrations in blood were consistently higher than in lung tissue.

Assessment of Toxicity in Research Settings

The primary toxicity associated with cycloserine in research settings is neuropsychiatric. nih.govresearchgate.netnih.gov Studies have prospectively evaluated these toxicities using validated screening tools in patients treated for multidrug-resistant tuberculosis. nih.govresearchgate.net In one cohort, 38% of participants developed at least one neuropsychiatric event, including peripheral neuropathy (35%), depression (10%), and psychosis (8%). researchgate.net

Research has sought to define the relationship between cycloserine concentrations and these toxicities. nih.gov An early study noted psychotic symptoms in patients with cycloserine concentrations greater than 40 μg/mL. nih.gov More recent research found that a cycloserine peak concentration (Cmax) greater than 35 μg/mL was associated with a nearly twofold increase in the likelihood of developing peripheral neuropathy. nih.gov Furthermore, an increase in the area under the curve (AUC0–24) was associated with an increased risk of developing peripheral neuropathy. nih.gov Specifically, for each 100 μg·mL/h increase in cycloserine AUC0–24, the risk of developing peripheral neuropathy increased by 8%. nih.gov In contrast, psychosis and depression were not found to be significantly associated with cycloserine exposure in the same study. nih.gov While known for its neurological side effects, cycloserine appears to have little or no hepatotoxic potential. nih.gov

Summary of L-Cycloserine Toxicity in Research Settings
Toxicity TypeObservationAssociated Pharmacokinetic ParameterSource
Peripheral NeuropathyDeveloped in 35% of a patient cohort.Cmax >35 μg/mL; increased AUC0–24. nih.govresearchgate.net
DepressionDeveloped in 10% of a patient cohort.Not significantly associated with exposure. nih.govresearchgate.net
PsychosisDeveloped in 8% of a patient cohort; noted in early studies at concentrations >40 μg/mL.Not significantly associated with exposure in a recent study. nih.govresearchgate.net
HepatotoxicityAppears to have little or no hepatotoxic potential.Not applicable. nih.gov

Drug Interactions and Synergistic/Antagonistic Effects in Research

Research has explored the potential for L-Cycloserine to act synergistically with other compounds. One study investigated the combined effect of D-cycloserine (DCS) and β-chloro-D-alanine (βCDA), another peptidoglycan inhibitor, against Mycobacterium tuberculosis. oup.com The study found a powerful synergistic effect; βCDA reduced the minimum inhibitory concentration (MIC) of DCS from 50 mg/L to 2.5 mg/L. oup.com This potentiation of DCS activity by βCDA suggests a potential for combination therapy in research against tuberculosis. oup.com

Conversely, numerous potential drug interactions have been identified where other substances may enhance the neurotoxic activities of cycloserine. drugbank.com These include interactions with ethanol (B145695) and other drugs such as ethionamide (B1671405), isoniazid (B1672263), and cyclosporine. drugbank.com The combination of cycloserine with ethionamide or isoniazid can increase the risk or severity of adverse effects. drugbank.com Many other compounds, including certain antidepressants, antipsychotics, and antibiotics, may also increase the neurotoxic activities of cycloserine. drugbank.com

Synergistic and Antagonistic Effects of L-Cycloserine in Research
Interacting CompoundEffectContext/FindingSource
β-chloro-D-alanineSynergisticReduces the MIC of D-Cycloserine against M. tuberculosis from 50 mg/L to 2.5 mg/L. oup.com
EthanolAntagonistic (Increased Neurotoxicity)May increase the neurotoxic activities of Cycloserine. drugbank.com
EthionamideAntagonistic (Increased Adverse Effects)The risk or severity of adverse effects can be increased when combined with Cycloserine. drugbank.com
IsoniazidAntagonistic (Increased Adverse Effects)The risk or severity of adverse effects can be increased when combined with Cycloserine. drugbank.com
CyclosporineAntagonistic (Increased Neurotoxicity)Cyclosporine may increase the neurotoxic activities of Cycloserine. drugbank.com

Vii. Future Directions and Emerging Research Areas

Development of Novel L-Cycloserine Derivatives for Enhanced Efficacy

Research is actively pursuing the synthesis and evaluation of novel L-cycloserine derivatives aimed at improving its therapeutic index, specificity, and pharmacokinetic properties. Modifications to the L-cycloserine structure can potentially lead to compounds with enhanced inhibitory activity against specific targets, reduced off-target effects, and improved bioavailability or tissue distribution. For instance, studies on N(2)-substituted D,L-cycloserine derivatives have explored alterations to the cycloserine ring and side chains, although achieving improved activity or specificity through these modifications has historically presented challenges. researchgate.net The development of composite particles with compounds like calcium hydroxide (B78521) has shown promise in improving the stability and dissolution of cycloserine, suggesting potential for enhanced oral pharmaceutical formulations. researchgate.net While much of the derivative research has historically focused on D-cycloserine or racemic mixtures, the distinct inhibitory profile of L-cycloserine, particularly its potency against serine palmitoyltransferase (SPT), motivates the specific design of L-cycloserine-based analogs. frontiersin.orgfrontiersin.org The goal is to create derivatives that selectively target enzymes like SPT with even greater efficacy or to develop pro-drugs that improve L-cycloserine's delivery to specific tissues or cellular compartments.

Advanced Structural Biology Studies of L-Cycloserine-Enzyme Complexes

Detailed structural biology studies, such as X-ray crystallography and cryo-electron microscopy, are crucial for understanding the precise interactions between L-cycloserine and its target enzymes. These studies provide atomic-level insights into the binding modes, conformational changes, and catalytic mechanisms involved in enzyme inhibition. For example, structural studies of enzyme complexes with cycloserine enantiomers have revealed differences in how L- and D-cycloserine bind and interact with active site residues, explaining observed differences in inhibitory potency. rcsb.orgresearchgate.netnih.govrcsb.org Crystal structures of dialkylglycine decarboxylase in complex with L-cycloserine have shown that the L-isomer is deprotonated at C(alpha) within the active site, a key difference that contributes to its significantly greater potency compared to the D-isomer against this enzyme. rcsb.org Further structural investigations are needed to fully elucidate the binding of L-cycloserine to other key targets like SPT and branched-chain aminotransferases, including those from Mycobacterium tuberculosis. nih.govresearchgate.net Understanding these intricate structural details is essential for the rational design of more potent and selective L-cycloserine derivatives.

Omics Approaches in Elucidating L-Cycloserine Mechanisms

Omics technologies, including metabolomics, transcriptomics, and proteomics, are powerful tools for comprehensively elucidating the cellular and molecular mechanisms underlying L-cycloserine's effects. Metabolomics, in particular, can track changes in metabolite levels and metabolic flux in response to L-cycloserine treatment, providing insights into the specific metabolic pathways affected. For instance, metabolomics approaches have been used to investigate the mechanism of action of D-cycloserine in Mycobacterium tuberculosis, revealing its impact on alanine (B10760859) metabolism. acs.org Applying similar approaches to L-cycloserine can help differentiate its effects from those of D-cycloserine and identify the specific metabolic consequences of inhibiting enzymes like SPT. Transcriptomics and proteomics can reveal changes in gene and protein expression profiles, providing a broader understanding of the cellular pathways modulated by L-cycloserine. These integrated omics approaches can uncover previously unknown targets or mechanisms of action, leading to a more complete picture of how L-cycloserine exerts its biological effects.

Exploration of L-Cycloserine in Other Pathological Conditions

Beyond its historical use as an antibiotic, research is exploring the potential of L-cycloserine in other pathological conditions, particularly those involving sphingolipid metabolism dysfunction or neurobiological imbalances. L-Cycloserine's potent inhibition of SPT, a key enzyme in de novo ceramide biosynthesis, makes it a compelling candidate for conditions characterized by aberrant ceramide accumulation. frontiersin.orgnih.govnews-medical.netmdpi.com Studies have investigated L-cycloserine in models of neuronal senescence and retinal degeneration, showing its ability to reduce ceramide levels and exert protective effects. nih.govnews-medical.netmdpi.comresearchgate.net For example, L-cycloserine has been shown to prevent photoreceptor cell death in a mouse model of light-induced retinal degeneration by inhibiting the de novo ceramide pathway. mdpi.comresearchgate.net The observed reduction in ceramide levels by L-cycloserine has also shown potential in improving vision in models of retinal degeneration. news-medical.net Furthermore, L-cycloserine's ability to inhibit GABA transaminase and affect neurotransmitter levels suggests potential in neurological or psychiatric disorders, although much of the research in this area has focused on D-cycloserine. wikipedia.orgguidechem.commedchemexpress.com Future research will likely continue to explore these and other conditions where modulating sphingolipid metabolism or specific enzyme activities inhibited by L-cycloserine could have therapeutic benefits.

Preclinical and Clinical Translational Research Potential

The promising findings from in vitro and in vivo preclinical studies on L-cycloserine are paving the way for translational research and potential clinical applications. While L-cycloserine is not currently approved for human use, unlike D-cycloserine, its distinct therapeutic potential, particularly as an SPT inhibitor for conditions like Krabbe disease and retinal degeneration, warrants further investigation in preclinical models and eventually clinical trials. frontiersin.orgfrontiersin.orgmdpi.com Translational research efforts are focused on bridging the gap between basic science discoveries and clinical applications, which involves further characterizing L-cycloserine's pharmacokinetic and pharmacodynamic properties, assessing its safety profile in relevant models, and identifying specific patient populations who might benefit most from L-cycloserine-based therapies. mdpi.comresearchgate.netpsychiatrictimes.comwisc.edu The experience with translating D-cycloserine research, particularly in neuropsychiatric disorders, provides a framework for the translational path of L-cycloserine, emphasizing the importance of carefully designed clinical trials to evaluate efficacy and safety. psychiatrictimes.comwisc.edu Future research will involve rigorous preclinical validation and well-controlled clinical studies to determine the therapeutic potential of L-cycloserine in various diseases.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing L-Cycloserine’s inhibition of GABA aminotransferase (GABA-AT) in vitro?

  • Methodology : Use purified GABA-AT enzyme reconstituted with pyridoxal 5'-phosphate (PLP). Incubate with L-Cycloserine at varying concentrations (e.g., 10–100 µM) and measure residual enzyme activity via spectrophotometric assays (e.g., NADH-coupled reactions). Time-dependent inactivation kinetics should be analyzed using pseudo-first-order rate constants. Validate covalent adduct formation via HPLC or electrospray ionization mass spectrometry (ESI-MS) .
  • Key Considerations : Include controls with PLP-free enzyme to confirm mechanism specificity. Ensure rapid gel filtration post-incubation to remove unbound inhibitor .

Q. How should L-Cycloserine be handled and stored to maintain stability in laboratory settings?

  • Protocol : Store as a solid powder at -20°C in airtight containers. For aqueous solutions, dissolve in PBS (pH 7.2) at ≤10 mg/mL and use within 24 hours. Avoid repeated freeze-thaw cycles. Use personal protective equipment (PPE) to minimize inhalation/contact risks due to acute toxicity (H302, H315) .

Q. What are the standard methods to quantify L-Cycloserine’s effect on sphingolipid synthesis in cell cultures?

  • Approach : Treat cells (e.g., murine fibroblasts) with L-Cycloserine (25 µM) for 24–48 hours. Extract lipids using chloroform-methanol (2:1 v/v) via the Bligh-Dyer method, and analyze sphingolipid levels via LC-MS/MS. Normalize results to protein content (e.g., Folin phenol assay) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of L-Cycloserine across different experimental models (e.g., bacterial vs. mammalian systems)?

  • Analysis Framework :

Dose-Response Calibration : Compare inhibitory concentrations (IC50) for bacterial serine palmitoyltransferase (SPT) (e.g., 25 µM) versus mammalian SPT (e.g., 86% inhibition in mouse brain microsomes at higher doses) .

Species-Specific Metabolism : Assess differential expression of PLP-dependent enzymes or transporters using proteomics.

Systematic Review : Apply Cochrane criteria to aggregate data from preclinical studies, prioritizing studies with validated purity (≥98%) and standardized assays .

Q. What experimental designs are optimal for distinguishing L-Cycloserine’s dual effects on GABAergic signaling and sphingolipid synthesis in vivo?

  • Strategy :

  • Pharmacokinetic Profiling : Measure brain/plasma ratios of L-Cycloserine and its metabolites (e.g., via LC-MS) at staggered timepoints (1–24 hours post-injection).
  • Endpoint Correlation : Pair GABA-T activity assays (e.g., cerebellar cGMP reduction) with sphingolipid quantification in the same tissue. Use genetic models (e.g., GABA-T knockout mice) to isolate pathway-specific effects .

Q. How can researchers validate the proposed aromatization inactivation mechanism of L-Cycloserine on GABA-AT?

  • Experimental Validation :

Isotopic Labeling : Incubate GABA-AT with L-[U-14C]Cycloserine and confirm 1:1 stoichiometry of inhibitor-coenzyme adducts post-gel filtration.

Structural Analysis : Perform tandem mass spectrometry (MS/MS) on the adduct to identify the aromatic product (C9H10N2O5), distinguishing it from enamine pathway byproducts .

Q. What statistical approaches are recommended for analyzing dose-dependent variability in L-Cycloserine’s neurobehavioral effects (e.g., locomotor activity vs. seizure suppression)?

  • Guidelines :

  • Mixed-Effects Models : Account for inter-animal variability in dose-response studies (e.g., rotarod performance in mice).
  • Time-Course Analysis : Use repeated-measures ANOVA to evaluate transient GABA elevation (peak at 3–4 hours) versus sustained sphingolipid inhibition .

Methodological Best Practices

  • Literature Review : Prioritize studies with rigorous chemical characterization (e.g., CAS 339-72-0, ≥98% purity) and avoid non-peer-reviewed sources (e.g., commercial platforms like BenchChem) .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental details (e.g., full synthesis protocols in supplementary data) .
  • Ethical Compliance : For in vivo studies, justify sample sizes via power analysis and document IACUC-approved protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.